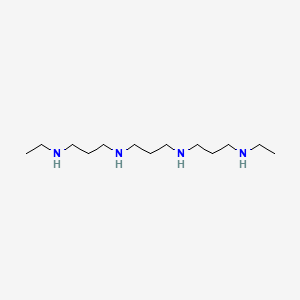

N1,N11-Diethylnorspermine

Description

Diethylnorspermine is a synthetic bis-ethyl analogue of spermine with potential antineoplastic activity. N(1),N(11)-bis(ethyl)norspermine (DENSPM), a N-terminally alkylated tetraamine and polyamine mimetics, disrupts polyamine pool homeostasis by modulating the activities of the biosynthetic enzymes, ornithine decarboxylase (ODC), and S-adenosylmethionine decarboxylase (AdoMetDC). This agent also reduces polyamine concentrations through the induction of the catabolic enzyme spermidine/spermine N1-acetyltransferase 1 (SSAT). Polyamines, an integral part of the DNA helix structure, play a critical role in cell division, differentiation and membrane function. Disruption of normal polyamine concentrations by DENSPM may lead to cell growth inhibition.

structure given in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-N'-[3-[3-(ethylamino)propylamino]propyl]propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H32N4/c1-3-14-8-5-10-16-12-7-13-17-11-6-9-15-4-2/h14-17H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJJGDUYVQCBMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCNCCCNCCCNCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H32N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50923952 | |

| Record name | N~1~,N~1'~-(Propane-1,3-diyl)bis(N~3~-ethylpropane-1,3-diamine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121749-39-1 | |

| Record name | N1,N11-Diethylnorspermine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121749-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(1),N(11)-Diethylnorspermine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121749391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N1,N11-Diethylnorspermine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06445 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N~1~,N~1'~-(Propane-1,3-diyl)bis(N~3~-ethylpropane-1,3-diamine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIETHYLNORSPERMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HLI827Z1ST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N¹,N¹¹-Diethylnorspermine (DENSPM): A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N¹,N¹¹-Diethylnorspermine (DENSPM), a synthetic polyamine analogue, has demonstrated significant anti-cancer activity across a range of preclinical models. Its primary mechanism of action is the profound disruption of polyamine homeostasis, a pathway frequently dysregulated in neoplastic cells and critical for their proliferation and survival. DENSPM orchestrates a multi-pronged attack by depleting intracellular polyamines, inducing a key catabolic enzyme, and generating cytotoxic oxidative stress. This leads to cell cycle arrest, inhibition of critical survival signaling pathways, and ultimately, apoptotic cell death. This document provides a detailed examination of DENSPM's molecular and cellular effects, supported by quantitative data, experimental methodologies, and pathway visualizations to serve as a comprehensive resource for the cancer research and drug development community.

Core Mechanism of Action: Disruption of Polyamine Homeostasis

The anticancer effects of DENSPM are rooted in its ability to act as a polyamine mimic, hijacking the regulatory machinery of polyamine metabolism to induce a state of catastrophic polyamine depletion and toxic byproduct accumulation.

Regulation of Polyamine Metabolic Enzymes

DENSPM exerts opposing effects on the anabolic and catabolic arms of the polyamine pathway.

-

Downregulation of Polyamine Biosynthesis: Like natural polyamines, DENSPM triggers feedback inhibition of the key biosynthetic enzymes, ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC), reducing the de novo synthesis of putrescine, spermidine, and spermine.[1][2][3][4] It also competes with natural polyamines for uptake via the polyamine transport system.[2][4]

-

Superinduction of Polyamine Catabolism: The most striking effect of DENSPM is the potent and rapid induction of spermidine/spermine N¹-acetyltransferase (SSAT), the rate-limiting enzyme in polyamine catabolism.[5][6][7] This induction can be exceptionally high, with reports of SSAT activity increasing from 60-fold to over 1000-fold in various cancer cell lines.[5][8] This superinduction is a key determinant of cellular sensitivity to DENSPM.[1] The resulting N¹-acetylated spermidine and spermine are then either excreted from the cell or oxidized by N¹-acetylpolyamine oxidase (APAO), further contributing to polyamine pool depletion.[9] DENSPM also induces spermine oxidase (SMOX), which directly converts spermine to spermidine, generating hydrogen peroxide (H₂O₂) in the process.[2][3][4]

The net result of these actions is a swift and severe depletion of the intracellular pools of spermidine and spermine, which are essential for cell proliferation.[6][8][10][11]

Induction of Oxidative Stress

A critical cytotoxic mechanism of DENSPM is the generation of reactive oxygen species (ROS).[12] The enzymatic activity of both SMOX and APAO during polyamine catabolism produces hydrogen peroxide (H₂O₂) as a byproduct.[4][9][11][13] The massive upregulation of SSAT by DENSPM provides a large pool of acetylated substrates for APAO, leading to a surge in H₂O₂ production. This increase in intracellular H₂O₂ induces significant oxidative stress, which damages cellular macromolecules like DNA and mitochondria, contributing directly to cell death.[11][12][14] The cytotoxic effects of DENSPM can be partially reversed by inhibiting H₂O₂ production, confirming the importance of this mechanism.[11]

Cellular Consequences of DENSPM Treatment

The DENSPM-induced disruption of polyamine homeostasis and the resulting oxidative stress trigger several anti-proliferative and cytotoxic downstream effects.

Inhibition of Cell Proliferation and Cell Cycle Arrest

Depletion of polyamines, which are essential for the synthesis of DNA and proteins and for chromatin structure, invariably leads to a halt in cell proliferation.[10][14] Cells treated with DENSPM typically undergo cell cycle arrest, preventing them from completing the necessary phases for division.[8]

Induction of Apoptosis

DENSPM is a potent inducer of apoptosis in a wide variety of cancer cell lines.[6][10][15] The apoptotic response can be triggered by multiple upstream events:

-

Mitochondrial (Intrinsic) Pathway: In many cell types, DENSPM induces the release of cytochrome c from the mitochondria into the cytoplasm.[15][16] This event initiates the activation of the caspase cascade, notably the cleavage and activation of executioner caspase-3, which orchestrates the dismantling of the cell.[6][16]

-

Caspase-Independent Apoptosis: In some contexts, such as glioblastoma cells, DENSPM-induced cell death occurs through a caspase-independent mechanism, even though mitochondrial damage is observed.[11][17] This suggests alternative cell death pathways are activated.

-

Role of Apoptotic Regulators: The sensitivity of a cancer cell line to DENSPM-induced apoptosis is often correlated with its intrinsic expression profile of pro- and anti-apoptotic proteins. High levels of anti-apoptotic proteins like Bcl-2 and survivin can confer resistance, while high levels of pro-apoptotic proteins like Bax enhance sensitivity.[6][16]

Modulation of Key Signaling Pathways

DENSPM has been shown to negatively regulate critical pro-survival and proliferation signaling pathways. In glioblastoma cells, DENSPM treatment leads to a reduction in the protein levels of AKT, mammalian target of rapamycin (mTOR), and their phosphorylated (active) forms.[13][18] This inhibition of the PI3K/AKT/mTOR pathway disrupts protein synthesis and cell growth.[13] Furthermore, the induction of SSAT has been linked to the downregulation of proteins involved in cell adhesion, such as integrin α5β1, leading to cell detachment in a process that resembles anoikis.[13][18][19]

Quantitative Data Summary

The cellular response to DENSPM is dose-dependent and varies across different cancer types.

Table 1: Antiproliferative Activity of DENSPM in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Comments |

|---|---|---|---|

| SK-MEL-28 | Human Melanoma | ~2 - 10 | Highly sensitive; shows rapid apoptosis.[14][15][20] |

| MALME-3M | Human Melanoma | ~10 - 20 | Moderately sensitive.[14][15] |

| A2780 | Human Ovarian Carcinoma | ~10 | Synergistic effects observed with platinum drugs.[21] |

| PC-3, DU-145 | Human Prostate Carcinoma | Micromolar concentrations | Sensitive in vitro and in vivo.[1] |

| SH-SY5Y | Human Neuroblastoma | Not specified | Highly sensitive, shows extensive apoptosis.[6] |

| LA-N-1 | Human Neuroblastoma | Not specified | Less sensitive, correlates with lower SSAT induction.[6] |

| L56Br-C1 | Human Breast Cancer | ~10 | Shows extensive apoptotic response within 48h.[8] |

| Glioblastoma Lines | Human Glioblastoma | Not specified | Induces apoptosis and cell detachment.[11][19] |

Table 2: Effect of DENSPM on Polyamine Metabolism

| Cell Line | Parameter | Treatment | Result |

|---|---|---|---|

| L56Br-C1 Breast Cancer | SSAT Activity | 10 µM DENSPM, 24h | 60-fold increase[8] |

| L56Br-C1 Breast Cancer | SSAT Activity | 10 µM DENSPM, 48h | 240-fold increase[8] |

| Various Cell Types | SSAT Activity | Varies | 200 to 1000-fold increase reported[5] |

| SK-MEL-28 Melanoma | Polyamine Pools | 10 µM DENSPM, 24h | Putrescine: 70 pmol/10⁶ cellsSpermidine: 20 pmol/10⁶ cellsSpermine: 105 pmol/10⁶ cells[14] |

| MALME-3M Melanoma | Polyamine Pools | 10 µM DENSPM, 24h | Putrescine: 205 pmol/10⁶ cellsSpermidine: 60 pmol/10⁶ cellsSpermine: 285 pmol/10⁶ cells[14] |

Key Experimental Protocols

The following are summarized methodologies for key experiments used to elucidate the mechanism of action of DENSPM.

Protocol: Assessment of Cell Viability and Proliferation

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

-

Treatment: Treat cells with a range of DENSPM concentrations for specified time points (e.g., 24, 48, 72 hours). Include a vehicle-only control.

-

Assay: Use a colorimetric assay such as Sulforhodamine B (SRB) or MTT.

-

For SRB: Fix cells with trichloroacetic acid, stain with SRB dye, wash, and solubilize the bound dye with Tris base.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 510 nm for SRB) using a microplate reader.

-

Analysis: Normalize absorbance values to the vehicle control to determine the percentage of cell growth inhibition. Calculate IC₅₀ values using non-linear regression analysis.

Protocol: Analysis of Apoptosis by Flow Cytometry (Sub-G₁ Population)

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with DENSPM (e.g., 10 µM) for various time points (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 70% ice-cold ethanol while vortexing gently and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Data Acquisition: Analyze the samples using a flow cytometer.

-

Analysis: Gate the cell populations based on their DNA content. The population of cells with fractional DNA content, appearing to the left of the G₁ peak, represents the apoptotic (sub-G₁) population.

Protocol: Measurement of SSAT Enzymatic Activity

-

Cell Lysate Preparation: Treat cells with DENSPM, harvest, and prepare a cytosolic extract by sonication or detergent lysis in a suitable buffer, followed by high-speed centrifugation.

-

Protein Quantification: Determine the protein concentration of the lysate using a Bradford or BCA assay.

-

Enzymatic Reaction: Set up a reaction mixture containing cell lysate, [¹⁴C]acetyl-CoA as the substrate, and spermidine. Incubate at 37°C.

-

Product Separation: Stop the reaction and separate the radiolabeled N¹-acetylspermidine product from the unreacted [¹⁴C]acetyl-CoA. This is typically done using a phosphocellulose paper binding method, where the positively charged product sticks to the negatively charged paper.

-

Quantification: Measure the radioactivity on the paper using a liquid scintillation counter.

-

Analysis: Calculate SSAT activity as pmol of product formed per minute per mg of protein.

Protocol: Western Blot Analysis of Pathway Proteins

-

Protein Extraction: Treat cells with DENSPM, harvest, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with non-fat milk or BSA to prevent non-specific binding. Incubate with primary antibodies specific to target proteins (e.g., SSAT, cleaved Caspase-3, p-mTOR, β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin.

Conclusion and Future Directions

N¹,N¹¹-Diethylnorspermine is a potent anti-cancer agent that functions primarily by overwhelming the polyamine homeostatic network in cancer cells. Its ability to simultaneously inhibit polyamine synthesis and, more importantly, massively induce polyamine catabolism leads to polyamine pool depletion, oxidative stress, cell cycle arrest, and apoptosis. The induction of SSAT is a central event in its mechanism of action and a key biomarker of cellular response. While clinical trials have shown DENSPM to be generally well-tolerated, its efficacy as a monotherapy has been limited.[3][18] Future research and development should focus on rational combination strategies, pairing DENSPM with agents that could be potentiated by its mechanism, such as platinum-based chemotherapies, or with drugs that target cellular resistance mechanisms.[3][7][21] A deeper understanding of the molecular determinants of sensitivity versus resistance will be critical for identifying patient populations most likely to benefit from this therapeutic strategy.

References

- 1. Antitumor activity of the polyamine analog N(1), N(11)-diethylnorspermine against human prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Synergistic Benefit of Combination Strategies Targeting Tumor Cell Polyamine Homeostasis [mdpi.com]

- 3. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polyamines and cancer: Implications for chemoprevention and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis for differential induction of spermidine/spermine N1-acetyltransferase activity by novel spermine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apoptosis induced by the potential chemotherapeutic drug N1, N11-Diethylnorspermine in a neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Combination effects of platinum drugs and N1, N11 diethylnorspermine on spermidine/spermine N1-acetyltransferase, polyamines and growth inhibition in A2780 human ovarian carcinoma cells and their oxaliplatin and cisplatin-resistant variants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Activation of Polyamine Catabolism by N1,N11-Diethylnorspermine in Hepatic HepaRG Cells Induces Dedifferentiation and Mesenchymal-Like Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of cell proliferation and induction of apoptosis by N(1),N(11)-diethylnorspermine-induced polyamine pool reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of polyamine catabolism by this compound leads to cell death in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Polyamine catabolism and oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of polyamine catabolism by N1, N11-diethylnorspermine alters the cellular localization of mTOR and downregulates mTOR protein level in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. portlandpress.com [portlandpress.com]

- 15. researchgate.net [researchgate.net]

- 16. Molecular mechanisms underlying N1, N11-diethylnorspermine-induced apoptosis in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. The Association between Spermidine/Spermine N1-Acetyltransferase (SSAT) and Human Malignancies [mdpi.com]

- 19. Overexpression of SSAT by DENSPM treatment induces cell detachment and apoptosis in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Concentration-dependent effects of N1, N11-diethylnorspermine on melanoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Combination effects of platinum drugs and N1, N11 diethylnorspermine on spermidine/spermine N1-acetyltransferase, polyamines and growth inhibition in A2780 human ovarian carcinoma cells and their oxaliplatin and cisplatin-resistant variants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Function and Therapeutic Potential of N1,N11-Diethylnorspermine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N11-Diethylnorspermine (DENSPM) is a synthetic polyamine analogue that has garnered significant interest in oncology for its potent antitumor activities. As cancer cells often exhibit elevated levels of polyamines essential for their rapid proliferation, the disruption of polyamine homeostasis presents a compelling therapeutic strategy. DENSPM functions primarily by modulating the key enzymes involved in polyamine metabolism, leading to a depletion of natural polyamines and subsequent inhibition of tumor cell growth and induction of apoptosis. This technical guide provides a comprehensive overview of the core functions of DENSPM, its mechanism of action, and relevant experimental data and protocols for research and development professionals.

Core Function and Mechanism of Action

This compound is a structural analogue of the natural polyamine spermine.[1] Its primary function is to disrupt the delicate balance of intracellular polyamine concentrations, which are critical for cell division, differentiation, and membrane function.[2] DENSPM achieves this through a multi-pronged mechanism:

-

Superinduction of Spermidine/Spermine N1-acetyltransferase (SSAT): DENSPM is a highly potent inducer of SSAT, an enzyme that acetylates spermidine and spermine.[3][4] This acetylation neutralizes the positive charges of polyamines, leading to their increased excretion and catabolism.[4][5] The induction of SSAT is a key factor in the depletion of intracellular polyamine pools.[4]

-

Downregulation of Polyamine Biosynthesis: DENSPM down-regulates the activity of key biosynthetic enzymes, ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC).[2] This inhibition of polyamine synthesis further contributes to the overall depletion of their intracellular levels.

-

Induction of Apoptosis: The disruption of polyamine homeostasis by DENSPM triggers programmed cell death (apoptosis) in cancer cells.[6][7] This process involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1]

-

Modulation of the mTOR Signaling Pathway: DENSPM has been shown to downregulate the mTOR protein, a central regulator of cell growth, proliferation, and survival.[1]

The net effect of these actions is a significant reduction in the intracellular concentrations of natural polyamines, leading to the inhibition of tumor cell growth and induction of cell death.[1][4]

Quantitative Data

Table 1: In Vitro Cytotoxicity of this compound (DENSPM) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A121 | Ovarian Carcinoma | 0.1 - 1 |

| A549 | Lung Adenocarcinoma | 0.1 - 1 |

| SH-1 | Melanoma | 0.1 - 1 |

| HT29 | Colon Carcinoma | >100 |

| Various Melanoma Cell Lines | Melanoma | 2 - 180 |

Data compiled from multiple preclinical studies.[6][8]

Table 2: Pharmacokinetic Parameters of this compound (DENSPM) from a Phase I Clinical Trial in Non-Small Cell Lung Cancer Patients

| Parameter | Value |

| Dosing Schedule | Once daily for 5 days |

| Doses Ranged | 25 mg/m²/day to 231 mg/m²/day |

| Maximum Tolerated Dose (MTD) | 185 mg/m²/day for 5 days |

| Serum Half-life | 0.5 to 3.7 hours |

[1]

Table 3: Pharmacokinetic Parameters of this compound (DENSPM) from a Phase I Clinical Trial in Advanced Hepatocellular Carcinoma Patients

| Parameter | Value |

| Dosing Schedule | Days 1, 3, 5, 8, 10, and 12 of each 28-day cycle |

| Starting Dose | 30 mg/m² |

| Maximum Tolerated Dose (MTD) | 75 mg/m² |

| Total Body Clearance (mean ± SD) | 66.7 ± 35.8 L/h/m² |

[4]

Table 4: Common Adverse Events (All Grades) in a Phase I Clinical Trial of this compound (DENSPM) in Advanced Hepatocellular Carcinoma Patients

| Adverse Event | Frequency (%) |

| Fatigue | 53 |

| Nausea | 34 |

| Diarrhea | 32 |

| Vomiting | 32 |

| Anemia | 29 |

| Increased AST | 29 |

[4]

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is used to assess the cytotoxic effects of DENSPM on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., LN229 glioblastoma cells)

-

96-well plates

-

Cell culture medium

-

This compound (DENSPM)

-

MTS assay kit (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed 3,000 cells per well in 100 µL of culture medium in a 96-well plate.

-

Incubate the plate at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment.

-

The next day, treat the cells with varying concentrations of DENSPM.

-

Incubate the cells for the desired treatment period (e.g., 48-72 hours).

-

Add 20 µL of MTS solution to each well.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 1-4 hours.

-

Measure the absorbance at 490 nm using a microplate reader.[3]

Measurement of Intracellular Polyamine Levels by HPLC

This protocol allows for the quantification of intracellular polyamines following DENSPM treatment.

Materials:

-

Cell pellets

-

Ice-cold 1.5 M HClO₄

-

2 M K₂CO₃

-

HPLC system with a C18 reversed-phase column and fluorescence detector

-

o-Phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) for pre-column derivatization

-

Polyamine standards (putrescine, spermidine, spermine)

Procedure:

Sample Preparation:

-

Harvest and wash the cells.

-

Resuspend the cell pellet in ice-cold 1.5 M HClO₄ and vortex for 1 minute.

-

Centrifuge at high speed to pellet the precipitated protein.

-

Neutralize the supernatant with 2 M K₂CO₃.

-

Centrifuge to remove the KClO₄ precipitate.

-

The resulting supernatant contains the intracellular polyamines.

HPLC Analysis:

-

Derivatize the polyamines in the sample supernatant and standards with OPA/NAC to form fluorescent derivatives.

-

Inject the derivatized sample onto the HPLC system.

-

Separate the polyamines on a C18 column using a suitable gradient elution.

-

Detect the fluorescent derivatives using a fluorescence detector with an excitation wavelength of 340 nm and an emission wavelength of 450 nm.

Spermidine/Spermine N1-acetyltransferase (SSAT) Activity Assay

This protocol measures the enzymatic activity of SSAT, which is induced by DENSPM.

Materials:

-

Cell lysates

-

Spermine or spermidine (substrate)

-

Acetyl-CoA (co-substrate)

-

Assay buffer

-

Method for detecting the product (e.g., radiolabeled acetyl-CoA and scintillation counting, or a colorimetric/fluorometric assay for Coenzyme A release)

Procedure:

-

Prepare cell lysates from control and DENSPM-treated cells.

-

Incubate the cell lysate with the substrate (spermine or spermidine) and acetyl-CoA in an appropriate assay buffer.

-

Allow the enzymatic reaction to proceed for a defined period at 37°C.

-

Stop the reaction.

-

Quantify the amount of acetylated polyamine produced or Coenzyme A released. This can be achieved through various methods, including the use of radiolabeled acetyl-CoA followed by scintillation counting of the product, or by using a coupled enzymatic reaction that produces a detectable signal from the released Coenzyme A.

Visualizations

Caption: Signaling pathway of this compound (DENSPM).

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Phase 1 study of N1-N11-diethylnorspermine (DENSPM) administered TID for 6 days in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Overexpression of SSAT by DENSPM treatment induces cell detachment and apoptosis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ascopubs.org [ascopubs.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Preclinical antitumor efficacy of the polyamine analogue N1, N11-diethylnorspermine administered by multiple injection or continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Phase II study of the polyamine analog this compound (DENSpm) daily for five days every 21 days in patients with previously treated metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Concentration-dependent effects of N1, N11-diethylnorspermine on melanoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Impact of N1,N11-Diethylnorspermine (DENSPM) on Polyamine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N11-diethylnorspermine (DENSPM) is a synthetic polyamine analog that has garnered significant interest as a potential anti-cancer agent due to its profound effects on polyamine homeostasis. This technical guide provides an in-depth analysis of the molecular mechanisms through which DENSPM disrupts polyamine metabolism, leading to cytostatic and cytotoxic effects in cancer cells. We will explore its influence on polyamine biosynthesis, its potent induction of polyamine catabolism, and its interaction with the polyamine transport system. This document consolidates quantitative data from various studies, details key experimental protocols for investigating its effects, and visualizes the complex biochemical pathways and workflows involved.

Introduction to Polyamines and DENSPM

Polyamines—primarily putrescine, spermidine, and spermine—are ubiquitous polycations essential for a multitude of cellular processes, including cell proliferation, differentiation, and survival.[1][2] Their positively charged nature at physiological pH allows them to interact with negatively charged macromolecules like DNA, RNA, and proteins, thereby regulating critical functions such as gene expression, protein synthesis, and cell signaling.[3]

Cancer cells exhibit a heightened demand for polyamines to sustain their rapid proliferation, often displaying upregulated polyamine biosynthesis and transport.[2][4] This dependency makes the polyamine metabolic pathway an attractive target for anticancer drug development.[1]

This compound (DENSPM) is a structural analog of spermine that acts as a potent modulator of polyamine metabolism.[5] It enters cells via the polyamine transport system and triggers a cascade of events that severely depletes the natural polyamines, ultimately leading to cell cycle arrest and apoptosis in susceptible cancer cell lines.[1][6]

Core Mechanism of Action of DENSPM

DENSPM's primary antitumor activity stems from its multifaceted disruption of polyamine homeostasis. It simultaneously inhibits polyamine biosynthesis while aggressively promoting polyamine catabolism.[7]

Downregulation of Polyamine Biosynthesis

As an analog of natural polyamines, DENSPM creates a feedback inhibition loop that suppresses the key enzymes responsible for polyamine synthesis. The primary target of this inhibition is Ornithine Decarboxylase (ODC) , the first and rate-limiting enzyme in the biosynthetic pathway.[7][8] By reducing ODC activity, DENSPM effectively curtails the production of putrescine, the precursor for spermidine and spermine.[9]

Potent Induction of Polyamine Catabolism

The most striking effect of DENSPM is its powerful induction of Spermidine/Spermine N1-acetyltransferase (SSAT) , the rate-limiting enzyme in polyamine catabolism.[10][11] SSAT catalyzes the transfer of an acetyl group from acetyl-CoA to spermidine and spermine. This induction is complex, involving increased gene transcription, mRNA stabilization, and enhanced translation.[12][13]

The consequences of SSAT induction are twofold:

-

Depletion of Natural Polyamines: The acetylation of spermidine and spermine marks them for catabolism or export from the cell, leading to a rapid and profound depletion of their intracellular pools.[14][15]

-

Generation of Reactive Oxygen Species (ROS): The N1-acetylated polyamines are substrates for the FAD-dependent enzyme, N1-acetylpolyamine oxidase (PAO), which oxidizes them back to their precursor polyamines. This oxidative process generates hydrogen peroxide (H₂O₂) as a byproduct, contributing to cellular oxidative stress and potentially triggering apoptosis.[10][11]

Interaction with the Polyamine Transport System

DENSPM utilizes the same transport system as natural polyamines to enter the cell.[16] Its accumulation inside the cell not only initiates the feedback mechanisms described above but also competes with the uptake of natural polyamines, further exacerbating their depletion.[17]

The overall mechanism is a powerful cycle: DENSPM enters the cell, shuts down polyamine synthesis, and dramatically accelerates polyamine breakdown, leading to the depletion of essential growth factors and the production of toxic byproducts.

Figure 1: Mechanism of DENSPM Action on Polyamine Metabolism.

Quantitative Data on DENSPM's Effects

The cellular response to DENSPM varies significantly across different cancer cell lines.[16] This variability is often correlated with the extent of SSAT induction and subsequent polyamine depletion.[14]

Table 1: Effect of DENSPM on Intracellular Polyamine Pools

| Cell Line | Treatment (10 µM DENSPM) | Putrescine (% of Control) | Spermidine (% of Control) | Spermine (% of Control) | Reference |

| SK-MEL-28 (Melanoma) | 24 h | ~10% | ~5% | ~10% | [14] |

| MALME-3M (Melanoma) | 24 h | ~20% | ~15% | ~25% | [14] |

| A375 (Melanoma) | 24 h | ~60% | ~70% | ~80% | [14] |

| CHO (Ovarian) | 24 h | Significantly decreased | Significantly decreased | Significantly decreased | [9] |

| DU-145 (Prostate) | 48 h | Depleted | Decreased | Decreased | [7] |

Note: Values are approximated from published data for illustrative purposes.

Table 2: Effect of DENSPM on Key Enzyme Activities

| Cell Line | Treatment | SSAT Activity (Fold Induction) | ODC Activity (% of Control) | Reference |

| MALME-3M (Melanoma) | 10 µM DENSPM, 6 h | >100-fold | Not specified | [13] |

| A2780 (Ovarian) | 10 µM DENSPM, 24 h | ~200-fold | Not specified | [18] |

| DU-145 (Prostate) | 10 µM DENSPM, 48 h | Significantly induced | Significantly inhibited | [7] |

| C-28/I2 (Chondrocytes) | 10 µM DENSPM, 24 h | Rapidly induced | Down-regulated | [19] |

Table 3: Cellular Response to DENSPM Treatment

| Cell Line | IC50 (µM) | Apoptotic Response | Reference |

| SK-MEL-28 (Melanoma) | ~5 µM | Significant apoptosis at 24-48 h | [14] |

| A375 (Melanoma) | >20 µM | Minor apoptotic response at 72-96 h | [14] |

| U87 (Glioblastoma) | Not specified | Induces apoptosis and cell detachment | [10][11] |

| Human Prostate Carcinoma Lines | Micromolar concentrations | Antiproliferative | [7] |

Signaling Pathways Modulated by DENSPM

The disruption of polyamine metabolism by DENSPM has downstream consequences on critical cellular signaling pathways, notably the PI3K/AKT/mTOR pathway, which is central to cell growth, proliferation, and survival.

Treatment with DENSPM has been shown to reduce the levels of key proteins in this pathway, including AKT, mTOR, and their phosphorylated (active) forms.[20] The induction of SSAT and subsequent activation of polyamine catabolism appears to play a role in altering the cellular localization of mTOR, sequestering it in the perinuclear region and thereby inhibiting its function.[20][21] This inhibition of mTOR-mediated protein synthesis contributes significantly to the anti-proliferative effects of DENSPM.

Figure 2: DENSPM's Effect on the PI3K/AKT/mTOR Signaling Pathway.

Key Experimental Protocols

Reproducible and accurate methodologies are crucial for studying the effects of DENSPM. Below are outlines of standard protocols.

Quantification of Intracellular Polyamines via HPLC

This protocol is used to measure the levels of putrescine, spermidine, spermine, and DENSPM in cell lysates.

-

Cell Lysis and Protein Precipitation:

-

Harvest and wash cultured cells with PBS.

-

Lyse cells in an appropriate buffer (e.g., 0.2 M perchloric acid).

-

Precipitate proteins by centrifugation. The supernatant contains the polyamines.

-

-

Derivatization:

-

Polyamines are not chromophoric and require derivatization for detection. A common method is dansylation.

-

Mix the supernatant with a dansyl chloride solution in acetone.

-

Incubate at a high temperature (e.g., 70°C) in the dark.

-

Add proline to react with excess dansyl chloride.

-

-

Extraction:

-

Extract the dansylated polyamines into a solvent like toluene.

-

Evaporate the solvent to dryness and reconstitute the sample in a suitable solvent (e.g., acetonitrile).

-

-

HPLC Analysis:

Spermidine/Spermine N1-acetyltransferase (SSAT) Activity Assay

This assay measures the enzymatic activity of SSAT in cell lysates.

-

Lysate Preparation:

-

Prepare cytosolic extracts from control and DENSPM-treated cells in a suitable lysis buffer.

-

Determine the protein concentration of the lysates (e.g., via Bradford assay).

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing the cell lysate, a buffer (e.g., Tris-HCl), spermidine (as the substrate), and [¹⁴C]acetyl-CoA (as the radiolabeled acetyl donor).

-

Incubate the mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

-

Separation and Scintillation Counting:

-

Stop the reaction (e.g., by adding hydroxylamine).

-

Separate the product, [¹⁴C]acetylspermidine, from the unreacted [¹⁴C]acetyl-CoA. A common method is to spot the mixture onto P81 phosphocellulose paper, which binds the positively charged acetylspermidine but not the negatively charged acetyl-CoA.

-

Wash the paper discs extensively to remove unbound radioactivity.

-

Measure the radioactivity remaining on the discs using a liquid scintillation counter.

-

-

Calculation:

-

Calculate enzyme activity based on the amount of radioactivity incorporated, the protein concentration, and the incubation time. Activity is typically expressed as pmol/min/mg protein.

-

Cell Viability and Apoptosis Assays

These assays determine the cytotoxic and pro-apoptotic effects of DENSPM.

-

Cell Seeding and Treatment:

-

Plate cells at a predetermined density in multi-well plates.

-

Allow cells to adhere overnight.

-

Treat with a range of DENSPM concentrations for various time points (e.g., 24, 48, 72 hours).

-

-

Viability Assessment (e.g., MTT or SRB Assay):

-

For an MTT assay, add MTT reagent to each well and incubate to allow viable cells to form formazan crystals. Solubilize the crystals and measure absorbance.

-

For a Sulforhodamine B (SRB) assay, fix the cells, stain with SRB dye, wash, and then solubilize the bound dye. Measure absorbance.

-

Calculate cell viability as a percentage relative to untreated controls.

-

-

Apoptosis Assessment (e.g., Annexin V/Propidium Iodide Staining):

-

Harvest both adherent and floating cells.

-

Wash cells and resuspend in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are early apoptotic, while double-positive cells are late apoptotic/necrotic.[24]

-

Figure 3: General Experimental Workflow for Studying DENSPM Effects.

Conclusion and Future Directions

This compound is a potent disruptor of polyamine metabolism that effectively depletes intracellular polyamine pools through the dual mechanisms of inhibiting biosynthesis and powerfully inducing catabolism. Its primary molecular target is the induction of SSAT, an event that correlates strongly with its antiproliferative and pro-apoptotic activity in many cancer models.[7][14] The downstream effects on signaling pathways, particularly the inhibition of the mTOR pathway, further contribute to its efficacy.[20]

The variability in cellular sensitivity to DENSPM underscores the complex regulation of the polyamine pathway in different cancer types.[16] Future research and drug development efforts may focus on:

-

Identifying biomarkers that predict sensitivity to DENSPM.

-

Exploring synergistic combination therapies, such as pairing DENSPM with platinum-based drugs, which have also been shown to induce SSAT.[18][25]

-

Developing second-generation analogs with improved efficacy and reduced toxicity profiles.

This guide provides a foundational understanding of DENSPM's mechanism of action, offering researchers the necessary background and methodological framework to further explore its therapeutic potential.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Polyamine metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Effects of novel spermine analogues on cell cycle progression and apoptosis in MALME-3M human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of cell proliferation and induction of apoptosis by N(1),N(11)-diethylnorspermine-induced polyamine pool reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antitumor activity of the polyamine analog N(1), N(11)-diethylnorspermine against human prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Treatment of cells with the polyamine analog N, N11-diethylnorspermine retards S phase progression within one cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Overexpression of SSAT by DENSPM treatment induces cell detachment and apoptosis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Polyamine-dependent regulation of spermidine-spermine N1-acetyltransferase mRNA translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sequence specific antisense oligonucleotide analog interference with spermidine/spermine N1-acetyltransferase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effect of the polyamine analogue this compound on cell survival and susceptibility to apoptosis of human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Concentration-dependent effects of N1, N11-diethylnorspermine on melanoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Polyamine catabolism in platinum drug action: Interactions between oxaliplatin and the polyamine analogue this compound at the level of spermidine/spermine N1-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The polyamine analogue this compound can induce chondrocyte apoptosis independently of its ability to alter metabolism and levels of natural polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Activation of polyamine catabolism by N1, N11-diethylnorspermine alters the cellular localization of mTOR and downregulates mTOR protein level in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Overexpression of SSAT by DENSPM treatment induces cell detachment and apoptosis in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Polyamines and Their Biosynthesis/Catabolism Genes Are Differentially Modulated in Response to Heat Versus Cold Stress in Tomato Leaves (Solanum lycopersicum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. medipol.edu.tr [medipol.edu.tr]

- 24. Piperine Causes G1 Phase Cell Cycle Arrest and Apoptosis in Melanoma Cells through Checkpoint Kinase-1 Activation | PLOS One [journals.plos.org]

- 25. Combination effects of platinum drugs and N1, N11 diethylnorspermine on spermidine/spermine N1-acetyltransferase, polyamines and growth inhibition in A2780 human ovarian carcinoma cells and their oxaliplatin and cisplatin-resistant variants - PMC [pmc.ncbi.nlm.nih.gov]

N1,N11-Diethylnorspermine: A Technical Guide to a Promising Polyamine Analogue in Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N11-Diethylnorspermine (DENSPM), a synthetic analogue of the endogenous polyamine spermine, has emerged as a significant agent in the field of oncology research and drug development.[1] Polyamines, including spermine, spermidine, and their precursor putrescine, are ubiquitous polycationic molecules essential for normal and malignant cell growth and differentiation.[2] Cancer cells, in particular, exhibit elevated polyamine levels, making the polyamine metabolic pathway an attractive target for therapeutic intervention.[3][4] DENSPM disrupts the delicate balance of polyamine homeostasis, not by inhibiting a single enzyme, but by orchestrating a multi-pronged attack on the metabolic pathway, leading to the depletion of natural polyamines and the accumulation of the non-functional analogue.[1][2] This comprehensive guide delves into the core mechanisms of DENSPM, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to support further research and development.

Mechanism of Action

DENSPM exerts its potent anti-proliferative and pro-apoptotic effects through a dual mechanism: the induction of the key polyamine catabolic enzyme, spermidine/spermine N1-acetyltransferase (SSAT), and the downregulation of the primary biosynthetic enzymes, ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (SAMDC).[1][2][5]

The superinduction of SSAT is a hallmark of DENSPM activity.[6][7] This enzyme acetylates spermine and spermidine, marking them for export or for oxidation by N1-acetylpolyamine oxidase (APAO), a process that generates cytotoxic byproducts such as hydrogen peroxide (H2O2) and reactive aldehydes.[3][4] This surge in oxidative stress contributes significantly to DENSPM-induced cell death.[4][8]

Simultaneously, DENSPM triggers a feedback mechanism that suppresses the expression of ODC and SAMDC, the rate-limiting enzymes in polyamine biosynthesis.[1][5] This dual action of enhanced catabolism and suppressed anabolism leads to a rapid and profound depletion of intracellular polyamine pools. As DENSPM itself cannot fulfill the biological functions of natural polyamines, its accumulation further disrupts cellular processes that are dependent on these essential molecules, ultimately leading to cell growth inhibition and apoptosis.[2][9]

Data Presentation

The following tables summarize key quantitative data from preclinical studies, illustrating the efficacy of DENSPM across various cancer cell lines.

Table 1: In Vitro Efficacy of DENSPM in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time (h) | Reference |

| MDA-MB-468 | Breast Cancer | 1-10 µM | 120 | [2] |

| MCF-7 | Breast Cancer | 1-10 µM | 120 | [2] |

| SK-MEL-28 | Melanoma | Not specified | Not specified | [10] |

| MALME-3M | Melanoma | Not specified | Not specified | [6] |

| HCT116 | Colon Carcinoma | Not specified | Not specified | [11] |

| U87 | Glioblastoma | Not specified | Not specified | [12] |

| LN229 | Glioblastoma | Not specified | Not specified | [12] |

Table 2: Effect of DENSPM on Polyamine Metabolism Enzymes and Polyamine Levels

| Cell Line/Tissue | Parameter | Effect of DENSPM | Fold Change/Observation | Reference |

| MALME-3M Human Melanoma Cells | SSAT mRNA | Increased | >20-fold | [6] |

| MALME-3M Human Melanoma Cells | SSAT Protein | Increased | >300-fold | [6] |

| Human Melanoma Xenograft | SSAT Activity | Increased | Not specified | [2] |

| HCT116-CloneK | SSAT Activity | Increased | ~22-fold | [5] |

| Human Melanoma Cells | Polyamine Transport | Downregulated | Similar to spermidine | [13] |

| Chinese Hamster Ovary Cells | Polyamine Pools | Decreased | Inhibition of transient increases | [14] |

| Glioblastoma Cells | Polyamine Levels | Decreased | Accompanied by increased acetylated polyamines | [4] |

| HepaRG Cells | Spermine and Spermidine Catabolism | Augmented | Not specified | [3] |

Signaling Pathways Affected by DENSPM

DENSPM has been shown to modulate several critical signaling pathways involved in cell survival, proliferation, and differentiation.

Polyamine Metabolism and DENSPM Intervention

The central mechanism of DENSPM involves the disruption of polyamine homeostasis. It competitively inhibits the uptake of natural polyamines and manipulates the key enzymes of their metabolic pathway.

References

- 1. This compound | C13H32N4 | CID 4282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. Activation of polyamine catabolism by this compound leads to cell death in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. meridian.allenpress.com [meridian.allenpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound tetrahydrochloride | Tocris Bioscience [tocris.com]

- 8. Activation of polyamine catabolism by N1, N11-diethylnorspermine alters the cellular localization of mTOR and downregulates mTOR protein level in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Spermidine as a promising anticancer agent: Recent advances and newer insights on its molecular mechanisms [frontiersin.org]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. Concentration-dependent effects of N1, N11-diethylnorspermine on melanoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Treatment of cells with the polyamine analog N, N11-diethylnorspermine retards S phase progression within one cell cycle [pubmed.ncbi.nlm.nih.gov]

N1,N11-Diethylnorspermine: A Technical Guide to its Impact on Biochemical Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N11-Diethylnorspermine (DENSPM) is a synthetic polyamine analogue that has garnered significant interest in the field of oncology for its potent anti-proliferative and pro-apoptotic effects in various cancer models. As a structural mimic of the natural polyamine spermine, DENSPM disrupts the tightly regulated polyamine homeostasis within cells, leading to the modulation of several critical biochemical pathways. This technical guide provides an in-depth overview of the core biochemical pathways affected by DENSPM, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.

Core Mechanism of Action: Deregulation of Polyamine Metabolism

The primary mechanism of action of this compound revolves around its profound impact on polyamine metabolism. Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycations essential for cell growth, differentiation, and survival. Cancer cells often exhibit elevated polyamine levels, making the polyamine metabolic pathway an attractive target for therapeutic intervention.

DENSPM exerts its effects primarily through two key mechanisms:

-

Superinduction of Spermidine/Spermine N1-Acetyltransferase (SSAT): DENSPM is a potent inducer of SSAT, the rate-limiting enzyme in polyamine catabolism.[1] This superinduction leads to the acetylation of natural polyamines, which are then either exported from the cell or further catabolized by N1-acetylpolyamine oxidase (PAO), ultimately resulting in the depletion of intracellular spermidine and spermine pools.[2] The induction of SSAT by DENSPM can be over 300-fold at the protein level.[1]

-

Downregulation of Polyamine Biosynthesis: DENSPM also contributes to the reduction of polyamine levels by suppressing the key biosynthetic enzymes, ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC).[2]

This dual action of enhancing catabolism and inhibiting biosynthesis leads to a significant and sustained depletion of the natural polyamines, which is a critical factor in the cytotoxic effects of DENSPM.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy and administration of this compound from preclinical and clinical studies.

Table 1: In Vitro Efficacy of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MALME-3M | Melanoma | ~1 | [3] |

| A121 | Ovarian Carcinoma | 0.1 - 1 | [3] |

| A549 | Lung Adenocarcinoma | 0.1 - 1 | [3] |

| HT29 | Colon Carcinoma | >100 | [3] |

| SH-SY5Y | Neuroblastoma | Not specified, but sensitive | [3] |

| LA-N-1 | Neuroblastoma | Not specified, but less sensitive | [3] |

| SK-BR-3 | Breast Cancer | Not specified | [4] |

| MCF-7 | Breast Cancer | Not specified | [4] |

| HCC1937 | Breast Cancer | Not specified | [4] |

| L56Br-C1 | Breast Cancer | Not specified | [4] |

Table 2: Clinical Trial Dosage and Administration of this compound

| Phase | Cancer Type | Dosage | Administration Schedule | Reference |

| Phase I | Advanced Malignancies | 25 - 118 mg/m²/day | Intravenous infusion TID for 6 days, repeated every 28 days | [5] |

| Phase I | Non-Small Cell Lung Cancer | 25 - 231 mg/m²/day | Intravenous infusion once daily for 5 days | [6][7] |

| Phase II | Metastatic Breast Cancer | 100 mg/m² | 15-min intravenous infusion on days 1-5 every 21 days | [8][9] |

Affected Biochemical Pathways and Signaling Cascades

The depletion of intracellular polyamines and the induction of SSAT by DENSPM trigger a cascade of downstream effects on various signaling pathways, ultimately leading to cell cycle arrest and apoptosis.

Cell Cycle Progression

DENSPM has been shown to induce cell cycle arrest, primarily by affecting the S and G2/M phases. The depletion of polyamines disrupts the normal progression of the cell cycle.[4] This is often accompanied by a decrease in the levels of key cell cycle regulatory proteins, including cyclin A, cyclin B, and cyclin E.[4]

Caption: DENSPM-induced polyamine depletion leads to cell cycle arrest.

Apoptosis Induction

DENSPM induces apoptosis in a variety of cancer cell lines through both caspase-dependent and independent mechanisms. The induction of SSAT and the subsequent production of hydrogen peroxide (H2O2) during polyamine catabolism can contribute to oxidative stress and trigger apoptosis.[10] In some cell types, DENSPM treatment leads to the release of cytochrome c from the mitochondria and the activation of caspases, such as caspase-3 and caspase-9.

Caption: Apoptotic pathway induced by DENSPM.

PI3K/AKT/mTOR Signaling Pathway

DENSPM has been shown to downregulate key components of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. Treatment with DENSPM leads to a reduction in the protein levels of AKT, phosphorylated AKT, mTOR, and phosphorylated mTOR.[11] This inhibition of the mTOR pathway contributes to the anti-proliferative effects of DENSPM.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Combination effects of platinum drugs and N1, N11 diethylnorspermine on spermidine/spermine N1-acetyltransferase, polyamines and growth inhibition in A2780 human ovarian carcinoma cells and their oxaliplatin and cisplatin-resistant variants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Concentration-dependent effects of N1, N11-diethylnorspermine on melanoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Different cell cycle kinetic effects of this compound-induced polyamine depletion in four human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase 1 study of N1-N11-diethylnorspermine (DENSPM) administered TID for 6 days in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phase I study of N(1),N(11)-diethylnorspermine in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Phase II study of the polyamine analog this compound (DENSpm) daily for five days every 21 days in patients with previously treated metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. Activation of polyamine catabolism by this compound leads to cell death in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of polyamine catabolism by N1, N11-diethylnorspermine alters the cellular localization of mTOR and downregulates mTOR protein level in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of N1,N11-Diethylnorspermine in Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanisms by which N1,N11-Diethylnorspermine (DENSPM), a synthetic polyamine analogue, induces cell cycle arrest in cancer cells. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.

Core Mechanism of Action

This compound is a structural analogue of the natural polyamine spermine. Its primary mechanism of action involves the profound disruption of polyamine homeostasis, which is critical for cell proliferation, differentiation, and survival.[1][2] DENSPM exerts its effects through a dual action: it downregulates the biosynthetic enzymes of polyamines while simultaneously upregulating the catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT).[1][3][4] The induction of SSAT is a key factor in the depletion of natural polyamines (putrescine, spermidine, and spermine) and the accumulation of their acetylated derivatives.[1][5] This depletion of essential polyamines is a primary trigger for the observed cell cycle arrest and, in many cases, apoptosis.[1][2]

The cytotoxic effects of DENSPM are also linked to the generation of hydrogen peroxide (H₂O₂) as a byproduct of the enhanced polyamine catabolism, contributing to oxidative stress and cellular damage.[1][6][7]

Quantitative Effects on Cell Cycle and Polyamine Pools

The impact of DENSPM on cell cycle progression and intracellular polyamine concentrations has been quantified in various cancer cell lines. The following tables summarize these findings.

Table 1: Effect of 10 µM DENSPM on Polyamine Pools in Human Cancer Cell Lines

| Cell Line | Treatment Duration (h) | Putrescine (% of Control) | Spermidine (% of Control) | Spermine (% of Control) | Reference |

| MCF-7 (Breast Cancer) | 24 | 10 | 15 | 25 | [1] |

| 48 | <5 | <5 | 10 | [1] | |

| SK-BR-3 (Breast Cancer) | 24 | 20 | 30 | 50 | [1] |

| 48 | 10 | 20 | 35 | [1] | |

| HCC1937 (Breast Cancer) | 24 | <5 | 10 | 15 | [1] |

| 48 | <5 | <5 | 5 | [1] | |

| L56Br-C1 (Breast Cancer) | 24 | <5 | <5 | 10 | [1] |

| 48 | <5 | <5 | <5 | [1] | |

| SH-SY5Y (Neuroblastoma) | 24 | 5 | 10 | 20 | [8] |

| 48 | <5 | <5 | 5 | [8] | |

| LA-N-1 (Neuroblastoma) | 24 | 25 | 40 | 60 | [8] |

| 48 | 15 | 25 | 40 | [8] | |

| MALME-3M (Melanoma) | 24 | Not Reported | <10 | <10 | [9][10] |

| U87 (Glioblastoma) | 48 | Not Reported | Depleted | Depleted | [6] |

| LN229 (Glioblastoma) | 48 | Not Reported | Depleted | Depleted | [6] |

| PC-3 (Prostate Cancer) | 72 | Depleted | Depleted | Depleted | [11] |

| DU-145 (Prostate Cancer) | 72 | Depleted | Depleted | Depleted | [11] |

Table 2: Effect of 10 µM DENSPM on Cell Cycle Distribution in Human Cancer Cell Lines

| Cell Line | Treatment Duration (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

| MCF-7 (Breast Cancer) | 48 | Increased | Decreased | No significant change | [12] |

| SK-BR-3 (Breast Cancer) | 48 | No significant change | No significant change | No significant change | [12] |

| HCC1937 (Breast Cancer) | 48 | Increased | Decreased | Increased | [12] |

| L56Br-C1 (Breast Cancer) | 48 | Increased | Decreased | Increased | [4][12] |

| MALME-3M (Melanoma) | 24 | 75 (vs 55 in control) | 15 (vs 35 in control) | 10 (vs 10 in control) | [9][10] |

| SH-SY5Y (Neuroblastoma) | 48 | Increased | Decreased | Not specified | [8] |

| U87 (Glioblastoma) | 72 | Increased sub-G1 | Not specified | Not specified | [6][7] |

| LN229 (Glioblastoma) | 72 | Increased sub-G1 | Not specified | Not specified | [6][7] |

Signaling Pathways Modulated by DENSPM

DENSPM-induced cell cycle arrest is a consequence of its influence on several critical signaling pathways that govern cell proliferation and survival.

Polyamine Catabolism and Cell Cycle Entry

The depletion of intracellular polyamines is a central event that triggers cell cycle arrest. Polyamines are essential for the progression through the cell cycle, particularly the S phase.[12][13] DENSPM's induction of SSAT leads to a rapid reduction in spermine and spermidine levels, which in turn inhibits DNA synthesis and cell cycle progression.

Caption: DENSPM induces SSAT, leading to polyamine depletion and cell cycle arrest.

Regulation of Cell Cycle Proteins

DENSPM treatment has been shown to decrease the levels of key cell cycle regulatory proteins, including cyclin E1, cyclin A2, and cyclin B1.[12][14] This reduction in cyclins, which are essential for the activity of cyclin-dependent kinases (CDKs), contributes to the observed cell cycle arrest at different phases. The S phase appears to be the most sensitive, followed by the G2/M phase and the G1/S transition.[12]

Caption: DENSPM reduces key cyclins, leading to cell cycle phase inhibition.

Induction of Apoptosis via the Mitochondrial Pathway

In addition to cell cycle arrest, DENSPM can induce apoptosis, particularly in sensitive cell lines.[8][15] This process is often mediated through the intrinsic mitochondrial pathway, characterized by the release of cytochrome c from the mitochondria into the cytosol.[15] Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to programmed cell death.[4][8][15] The sensitivity to DENSPM-induced apoptosis can be influenced by the cellular levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, survivin) proteins.[8][15]

References

- 1. portlandpress.com [portlandpress.com]

- 2. Inhibition of cell proliferation and induction of apoptosis by N(1),N(11)-diethylnorspermine-induced polyamine pool reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rapid caspase-dependent cell death in cultured human breast cancer cells induced by the polyamine analogue N(1),N(11)-diethylnorspermine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Activation of polyamine catabolism by this compound leads to cell death in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Apoptosis induced by the potential chemotherapeutic drug N1, N11-Diethylnorspermine in a neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Effects of novel spermine analogues on cell cycle progression and apoptosis in MALME-3M human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antitumor activity of the polyamine analog N(1), N(11)-diethylnorspermine against human prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Different cell cycle kinetic effects of this compound-induced polyamine depletion in four human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Treatment of cells with the polyamine analog N, N11-diethylnorspermine retards S phase progression within one cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. portal.research.lu.se [portal.research.lu.se]

- 15. Molecular mechanisms underlying N1, N11-diethylnorspermine-induced apoptosis in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

N1,N11-Diethylnorspermine (DENSPM): A Technical Guide to the Induction of Spermidine/Spermine N1-acetyltransferase (SSAT)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the induction of spermidine/spermine N1-acetyltransferase (SSAT), a key enzyme in polyamine catabolism, by the synthetic polyamine analogue N1,N11-diethylnorspermine (DENSPM). This document details the molecular mechanisms, presents quantitative data on its effects, outlines relevant experimental protocols, and visualizes the involved signaling pathways.

Introduction

Polyamines, including spermidine and spermine, are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation.[1][2] Their intracellular concentrations are tightly regulated through a balance of biosynthesis, catabolism, and transport.[1][3] Spermidine/spermine N1-acetyltransferase (SSAT) is the rate-limiting enzyme in the polyamine catabolic pathway.[2][4] SSAT catalyzes the transfer of an acetyl group from acetyl-CoA to spermidine and spermine, leading to their subsequent degradation by acetylpolyamine oxidase (APAO) or excretion from the cell.[1][5] This process plays a crucial role in maintaining polyamine homeostasis.[2][6]

This compound (DENSPM) is a synthetic analogue of spermine that has been investigated as a potential anti-cancer agent.[2][7][8] Its primary mechanism of action involves the potent induction of SSAT, leading to the depletion of intracellular polyamine pools and subsequent inhibition of cell growth and induction of apoptosis.[7][9][10] Understanding the intricacies of DENSPM-mediated SSAT induction is critical for the development of novel therapeutic strategies targeting polyamine metabolism in cancer and other hyperproliferative diseases.

Quantitative Effects of DENSPM on SSAT and Polyamine Metabolism

The induction of SSAT by DENSPM is a robust and significant cellular response, observed across various cancer cell lines. The following tables summarize the quantitative impact of DENSPM on SSAT expression, enzyme activity, and intracellular polyamine concentrations.

| Cell Line | DENSPM Concentration | Treatment Duration | Fold Increase in SSAT mRNA | Fold Increase in SSAT Protein | Fold Increase in SSAT Activity | Reference(s) |

| Human Lung Carcinoma (NCI H157) | Not Specified | Not Specified | Not Specified | Not Specified | High Induction | [11] |

| Human Melanoma (MALME-3) | Not Specified | 48 hours | Not Specified | Not Specified | >200-fold | [10] |

| Human Ovarian Carcinoma (A2780) | 10 µM | 20 hours | Significant Induction | Not Specified | High Induction | [12] |

| Glioblastoma (GBM) cells | Not Specified | Not Specified | Elevated | Not Specified | Not Specified | [9] |

| Breast Cancer Explants | Not Specified | In vitro incubation | Not Specified | Significantly Increased in 30/38 samples | Correlated with protein expression | [13] |

Table 1: DENSPM-Induced Upregulation of SSAT

| Cell Line | DENSPM Concentration | Treatment Duration | % Decrease in Spermidine | % Decrease in Spermine | Reference(s) | |---|---|---|---|---| | Human Ovarian Carcinoma (A2780) | 10 µM | 20 hours | Significant Depletion | Significant Depletion |[12] | | Glioblastoma (GBM) cells | Not Specified | Not Specified | Decreased | Decreased |[9] |

Table 2: Effect of DENSPM on Intracellular Polyamine Pools

Signaling Pathways and Mechanisms of Action

DENSPM induces SSAT through a multi-level regulatory mechanism, affecting transcription, mRNA translation, and protein stability.

Transcriptional Regulation

DENSPM treatment leads to an increase in the transcription of the SAT1 gene, which encodes for SSAT.[5] This is a key initial step in the induction process.

Post-transcriptional and Translational Regulation

DENSPM also significantly enhances the translation of SSAT mRNA.[4][14] Evidence suggests that DENSPM can alleviate the translational repression of SSAT mRNA, possibly by displacing inhibitory proteins from the mRNA sequence.[14] This allows for a rapid and substantial increase in the synthesis of the SSAT protein.

Post-translational Regulation

A critical aspect of DENSPM's action is the stabilization of the SSAT protein.[4] The SSAT protein has a very short half-life, estimated to be around 20 minutes.[4] DENSPM treatment dramatically increases the half-life of the SSAT protein to over 13 hours, leading to its accumulation within the cell.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of DENSPM on SSAT and polyamine metabolism.

Spermidine/Spermine N1-acetyltransferase (SSAT) Enzyme Activity Assay

This assay measures the enzymatic activity of SSAT by quantifying the transfer of a radiolabeled acetyl group from acetyl-CoA to a polyamine substrate.

Materials:

-

Cell lysate

-

[1-14C]acetyl-Coenzyme A[15]

-

Spermidine (or other polyamine substrate)[16]

-

Tris-HCl buffer (pH 7.8)

-

Dithiothreitol (DTT)

-

Scintillation fluid

-

Phosphocellulose paper discs

-

Ice-cold 10% trichloroacetic acid (TCA)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, DTT, spermidine, and [1-14C]acetyl-CoA.

-

Initiate the reaction by adding cell lysate to the reaction mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper discs.

-

Wash the discs extensively with ice-cold 10% TCA to remove unincorporated [1-14C]acetyl-CoA.

-

Air dry the discs and measure the radioactivity using a scintillation counter.

-

Calculate SSAT activity based on the amount of radioactivity incorporated into the polyamine substrate per unit of time and protein concentration.

Western Blotting for SSAT Protein Expression

This technique is used to detect and quantify the levels of SSAT protein in cell lysates.[17][18][19][20]

Materials:

-

Cell lysate

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific for SSAT

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-SSAT antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST (Tris-buffered saline with Tween 20) to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of SSAT protein.

High-Performance Liquid Chromatography (HPLC) for Polyamine Analysis

HPLC is a sensitive method used to separate and quantify intracellular polyamine levels.[21][22][23][24][25]

Materials:

-

Cell pellets

-

Perchloric acid (PCA)

-

Dansyl chloride or other derivatizing agent

-

HPLC system with a C18 reverse-phase column and a fluorescence or UV detector

-

Polyamine standards (putrescine, spermidine, spermine)

Procedure:

-

Extraction: Extract polyamines from cell pellets by homogenization in PCA.

-

Derivatization: Derivatize the polyamines in the supernatant with a fluorescent tag like dansyl chloride to enable detection.

-

HPLC Separation: Inject the derivatized sample into the HPLC system. Separate the polyamines on a C18 column using a suitable mobile phase gradient.

-

Detection: Detect the separated polyamines using a fluorescence or UV detector.

-

Quantification: Quantify the polyamine levels by comparing the peak areas of the samples to those of known concentrations of polyamine standards.

Conclusion

This compound is a potent inducer of spermidine/spermine N1-acetyltransferase, a critical enzyme in polyamine catabolism. Its ability to upregulate SSAT at multiple levels—transcriptional, translational, and post-translational—leads to a dramatic depletion of intracellular polyamines, which in turn inhibits cell growth and promotes apoptosis in cancer cells. The detailed experimental protocols and the understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research and development of DENSPM and other polyamine-targeted therapies. While clinical trials with DENSPM have shown limited efficacy as a monotherapy, its potent biological activity suggests potential for combination therapies and the development of next-generation polyamine analogues.[26][27][28][29]

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. portlandpress.com [portlandpress.com]

- 5. Spermidine/spermine-N(1)-acetyltransferase: a key metabolic regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of spermidine/spermine N1-acetyltransferase by intracellular polyamine pools. Evidence for a functional role in polyamine homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of Polyamine Catabolism by this compound in Hepatic HepaRG Cells Induces Dedifferentiation and Mesenchymal-Like Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. metaphactory [semopenalex.org]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Combination effects of platinum drugs and N1, N11 diethylnorspermine on spermidine/spermine N1-acetyltransferase, polyamines and growth inhibition in A2780 human ovarian carcinoma cells and their oxaliplatin and cisplatin-resistant variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Induction of spermidine/spermine N1-acetyltransferase in breast cancer tissues treated with the polyamine analogue N1, N11-diethylnorspermine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Polyamine-dependent regulation of spermidine-spermine N1-acetyltransferase mRNA translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. US6811967B2 - Method for assaying non-spermine/spermidine activity of spermidine/spermine N1-acetyltransferase (SSAT) - Google Patents [patents.google.com]

- 17. biossusa.com [biossusa.com]

- 18. origene.com [origene.com]

- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 20. bio-rad.com [bio-rad.com]

- 21. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Improved Method for HPLC Analysis of Polyamines, Agmatine and Aromatic Monoamines in Plant Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]